Cyclo(Phe-Leu)

Description

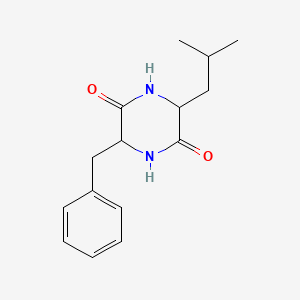

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDMOMIYLJMOQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclo(Phe-Leu): A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Phenylalanyl-L-leucyl), a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of molecules, is a naturally occurring bioactive compound that has garnered significant interest in the scientific community. Its presence has been identified across a diverse range of biological sources, from microorganisms to plants. This technical guide provides an in-depth overview of the natural origins of Cyclo(Phe-Leu), detailed methodologies for its isolation and characterization, and an exploration of its role in biological signaling pathways.

Natural Sources of Cyclo(Phe-Leu)

Cyclo(Phe-Leu) is synthesized by a variety of organisms, where it is often involved in chemical communication and defense mechanisms. The primary natural sources identified to date include bacteria, fungi, and plants.

Microbial Sources:

A significant reservoir of Cyclo(Phe-Leu) and other DKPs is the microbial world. Numerous bacterial and fungal species have been reported to produce this cyclic dipeptide.

-

Bacteria: Lactic acid bacteria are notable producers of Cyclo(Phe-Leu). For instance, it has been isolated from the culture filtrate of Lactobacillus plantarum. Other bacterial genera, such as Streptomyces, are also known to synthesize a variety of cyclic dipeptides, and while specific quantitative data for Cyclo(Phe-Leu) is not extensively documented, the genus is a promising source for its isolation.

-

Fungi: Marine-derived fungi have been identified as a rich source of diverse cyclic peptides, including those containing phenylalanine and leucine residues. Specific quantitative data for Cyclo(Phe-Leu) from fungal sources is an area of ongoing research.

Plant Sources:

Cyclo(Phe-Leu) has also been identified in the plant kingdom.

-

Portulaca oleracea (Common Purslane): This edible plant has been reported to contain Cyclo(Phe-Leu).[1]

Quantitative Data on Cyclo(Phe-Leu) and Related Diketopiperazines

While the presence of Cyclo(Phe-Leu) is well-established in various natural sources, comprehensive quantitative data on its abundance remains limited in the currently available scientific literature. However, studies on analogous cyclic dipeptides in fermented foods and beverages provide an indication of the concentration ranges that might be expected.

| Cyclic Dipeptide | Source | Concentration Range (mg/L) | Reference |

| cis-cyclo(L-Leu-L-Pro) | Wheat Sourdough | Increased significantly over 48h | [2] |

| cis-cyclo(L-Phe-L-Pro) | Wheat Sourdough | Increased significantly over 48h | [2] |

| cis-cyclo(L-Leu-L-Pro) | Bread Crust | ~2000 times higher than in dough | [2] |

| cis-cyclo(L-Phe-L-Pro) | Bread Crust | ~2000 times higher than in dough | [2] |

Note: The provided data is for structurally similar cyclic dipeptides and should be considered indicative. Further research is required to establish the precise concentrations of Cyclo(Phe-Leu) in its natural sources.

Experimental Protocols

Protocol 1: Isolation and Purification of Cyclo(Phe-Leu) from Lactobacillus plantarum Culture

This protocol is adapted from methodologies described for the isolation of cyclic dipeptides from lactic acid bacteria.[3][4]

1. Culture and Fermentation:

-

Strain: Lactobacillus plantarum

-

Medium: Modified MRS (mMRS) broth (formulation can be found in referenced literature).

-

Culture Conditions: Inoculate fresh mMRS broth with an overnight culture of L. plantarum. Incubate at 30°C for 72 hours under stationary conditions.[5]

2. Extraction:

-

Centrifuge the culture broth at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

-

Collect the supernatant and concentrate it 10-fold using a rotary evaporator.

-

Perform liquid-liquid extraction on the concentrated supernatant using an equal volume of dichloromethane (CH₂Cl₂) three times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude extract.

3. Solid-Phase Extraction (SPE):

-

Column: C18 SPE cartridge.

-

Equilibration: Equilibrate the cartridge with methanol followed by deionized water.

-

Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the equilibrated cartridge.

-

Elution: Elute with a stepwise gradient of methanol in water (e.g., 5% increments from 5% to 50% methanol).[5] Collect the fractions.

4. High-Performance Liquid Chromatography (HPLC) Purification:

-

System: Preparative HPLC system with a C18 column (e.g., 9.4 mm × 250 mm).

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water with 0.05% trifluoroacetic acid (TFA). A typical mobile phase could be 67% water, 3% acetonitrile, and 30% methanol.[3][5]

-

Detection: UV detector at 210 nm and 254 nm.

-

Fraction Collection: Collect fractions corresponding to the peak of interest.

-

Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

Protocol 2: Identification and Characterization of Cyclo(Phe-Leu)

1. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Expected Mass: The calculated monoisotopic mass of Cyclo(Phe-Leu) ([M+H]⁺) is approximately 261.16 g/mol .

-

Procedure: Infuse the purified sample into the ESI-MS and acquire the mass spectrum. The presence of a peak corresponding to the expected mass confirms the identity of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H and ¹³C NMR spectroscopy.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

-

Procedure: Dissolve the purified sample in the appropriate deuterated solvent and acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the protons and carbons should be compared with literature values for Cyclo(Phe-Leu) to confirm its structure and stereochemistry.[1]

Signaling Pathways and Biological Activities

Cyclo(Phe-Leu) and other cyclic dipeptides are known to act as signaling molecules in microbial communities, particularly in the context of quorum sensing (QS). Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate their gene expression based on population density.

Biosynthesis of Cyclo(Phe-Leu)

The biosynthesis of cyclic dipeptides like Cyclo(Phe-Leu) in microorganisms is primarily carried out by two enzymatic pathways:

-

Non-Ribosomal Peptide Synthetases (NRPSs): These are large, multi-domain enzymes that assemble peptides without the use of ribosomes. A dipeptide intermediate can be released from the NRPS and spontaneously cyclize to form the diketopiperazine.[5]

-

Cyclodipeptide Synthases (CDPSs): These are a more recently discovered class of enzymes that are specifically dedicated to the synthesis of cyclic dipeptides.

Role in Quorum Sensing: Inhibition of the agr System

Cyclic dipeptides, including those structurally similar to Cyclo(Phe-Leu), have been shown to interfere with the quorum-sensing systems of pathogenic bacteria, such as the accessory gene regulator (agr) system in Staphylococcus aureus. The agr system controls the expression of virulence factors in a cell-density-dependent manner. Inhibition of this system can reduce the pathogenicity of S. aureus.

The proposed mechanism involves the binding of the cyclic dipeptide to the AgrC sensor histidine kinase, which is the receptor for the native autoinducing peptide (AIP). This binding can act as an antagonist, preventing the phosphorylation of the AgrA response regulator and thereby inhibiting the downstream expression of virulence genes.

Conclusion

Cyclo(Phe-Leu) is a naturally occurring cyclic dipeptide with a widespread distribution in microbial and plant sources. Its biological activities, particularly its role in quorum sensing, make it a molecule of significant interest for the development of novel anti-infective agents. The experimental protocols provided in this guide offer a framework for the isolation, purification, and characterization of Cyclo(Phe-Leu) from its natural sources. Further research is warranted to fully elucidate its quantitative distribution in nature and to explore the full spectrum of its biological functions and therapeutic potential.

References

- 1. cyclo l-phe l-pro: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lactobacillus plantarum MiLAB 393 Produces the Antifungal Cyclic Dipeptides Cyclo(l-Phe-l-Pro) and Cyclo(l-Phe-trans-4-OH-l-Pro) and 3-Phenyllactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Cyclo(Phe-Leu): A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the microbial pathways, enzymatic mechanisms, and experimental methodologies for the production of a promising bioactive cyclodipeptide.

Introduction

Cyclo(L-phenylalanyl-L-leucine), often abbreviated as Cyclo(Phe-Leu) or cFL, is a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of natural products. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, antiviral, and antitumor properties. The unique and constrained cyclic structure of Cyclo(Phe-Leu) confers high stability and resistance to proteolysis, making it an attractive scaffold for drug development. This technical guide provides a comprehensive overview of the microbial biosynthesis of Cyclo(Phe-Leu), detailing the enzymatic pathways, key experimental protocols for its study, and quantitative data to aid researchers in the fields of natural product chemistry, microbiology, and pharmaceutical sciences.

Biosynthetic Pathways of Cyclo(Phe-Leu)

Microorganisms employ two primary enzymatic strategies for the synthesis of Cyclo(Phe-Leu): the Non-Ribosomal Peptide Synthetase (NRPS) pathway and the more recently elucidated Cyclodipeptide Synthase (CDPS) pathway.

Non-Ribosomal Peptide Synthetase (NRPS) Pathway

Non-Ribosomal Peptide Synthetases are large, modular megaenzymes that act as assembly lines for the production of a wide array of peptide natural products, independent of the ribosome. The biosynthesis of cyclodipeptides like Cyclo(Phe-Leu) via NRPSs can occur either through dedicated biosynthetic pathways or as a result of the premature release and cyclization of a dipeptidyl intermediate during the synthesis of a larger peptide.[1]

The modular architecture of NRPSs is central to their function. Each module is responsible for the incorporation of a single amino acid into the growing peptide chain and is typically composed of three core domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate (in this case, phenylalanine or leucine) by converting it to an aminoacyl adenylate at the expense of ATP.

-

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid as a thioester via a 4'-phosphopantetheine (Ppant) prosthetic group.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the aminoacyl-S-T domain of the current module and the peptidyl-S-T domain of the preceding module.

In the case of Cyclo(Phe-Leu) synthesis, a bi-modular NRPS would be involved. The first module would activate and tether phenylalanine, and the second module would do the same for leucine. A final Thioesterase (TE) or a specialized terminal Condensation (C) domain then catalyzes the release of the dipeptide and its intramolecular cyclization to form Cyclo(Phe-Leu).[2][3]

Cyclodipeptide Synthase (CDPS) Pathway

A more recently discovered and distinct pathway for cyclodipeptide biosynthesis involves a family of enzymes known as Cyclodipeptide Synthases (CDPSs).[4] Unlike NRPSs, which utilize free amino acids, CDPSs ingeniously co-opt aminoacyl-tRNAs (aa-tRNAs), the building blocks of ribosomal protein synthesis, as their substrates.[4] This represents a fascinating intersection of primary and secondary metabolism.

The catalytic cycle of a CDPS, such as AlbC from Streptomyces noursei which is known to produce Cyclo(Phe-Leu), proceeds via a ping-pong mechanism:[4]

-

Binding of the first aa-tRNA: The CDPS binds the first aa-tRNA (e.g., Phe-tRNAPhe).

-

Acyl transfer: The aminoacyl moiety (phenylalanine) is transferred from the tRNA to a conserved serine residue in the enzyme's active site, forming a covalent aminoacyl-enzyme intermediate.

-

Release of the first tRNA: The deacylated tRNA is released.

-

Binding of the second aa-tRNA: The second aa-tRNA (e.g., Leu-tRNALeu) binds to the enzyme.

-

Peptide bond formation: The amino group of the second aminoacyl moiety attacks the ester linkage of the aminoacyl-enzyme intermediate, forming a dipeptidyl-enzyme intermediate.

-

Intramolecular cyclization and release: The dipeptide is released from the enzyme through an intramolecular nucleophilic attack of the N-terminal amino group on the C-terminal ester linkage, resulting in the formation of the cyclic dipeptide, Cyclo(Phe-Leu).

CDPSs are classified into two main subfamilies, NYH and XYP, based on conserved residues within their active sites, which can help in predicting their substrate specificity.[4]

Quantitative Data on Cyclo(Phe-Leu) Production

The yield of Cyclo(Phe-Leu) can vary significantly depending on the producing microorganism, the biosynthetic pathway involved, and the fermentation conditions. While comprehensive comparative tables are scarce in the literature, data from various studies can be compiled to provide an overview of production levels.

Table 1: Examples of Cyclo(Phe-Leu) and Related Cyclodipeptide Production in Microorganisms

| Microorganism | Compound | Production Level | Reference |

| Lactobacillus plantarum LBP-K10 | cis-cyclo(L-Phe-L-Pro) | Not explicitly quantified, but detected | [5] |

| Pseudomonas sesami BC42 | cyclo(Leu-Pro) | Not explicitly quantified, but isolated and characterized | [6] |

| Streptomyces sp. US24 | Cyclo(L-Phe-L-Pro) | Detected in culture supernatant | [7] |

| Saccharomyces cerevisiae (recombinant) | Epothilone B | 39.76 mg/L (optimized) | [8] |

| Recombinant E. coli | Various industrial products | Yields vary widely (e.g., 47 g/L ethanol) | [9] |

Table 2: Illustrative Enzyme Kinetic Parameters for Related Enzymes

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference |

| Phenylalanyl-tRNA synthetase (E. coli) | ATP analogs | Varies (similar to or up to 10-fold higher than ATP) | 10-30% of Vmax with ATP | [10] |

| Phenylalanyl-tRNA synthetase (E. coli) | L-phenylalanine, tRNAPhe | Two binding sites with ~10-fold affinity difference | kcat for activation: 12-77 s-1, for transfer: 0.05 s-1 | [1] |

Experimental Protocols

The study of Cyclo(Phe-Leu) biosynthesis involves a range of molecular biology, microbiology, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of a CDPS (e.g., AlbC) in E. coli

This protocol is essential for obtaining pure enzyme for in vitro characterization and kinetic studies.

3.1.1. Plasmid Construction and Transformation

-

Gene Amplification: Amplify the gene encoding the CDPS (e.g., albC) from the genomic DNA of the producing organism using PCR with primers that add appropriate restriction sites and a His-tag sequence.

-

Vector Ligation: Digest both the PCR product and the expression vector (e.g., pET-28a) with the corresponding restriction enzymes. Ligate the digested gene into the vector using T4 DNA ligase.

-

Transformation: Transform the ligation product into a competent E. coli strain suitable for cloning (e.g., DH5α). Select for transformants on LB agar plates containing the appropriate antibiotic.

-

Sequence Verification: Isolate the plasmid from positive colonies and verify the sequence of the inserted gene by Sanger sequencing.

-

Expression Strain Transformation: Transform the sequence-verified plasmid into a competent E. coli strain optimized for protein expression (e.g., BL21(DE3)).[11][12]

3.1.2. Protein Expression and Cell Lysis

-

Starter Culture: Inoculate a single colony of the transformed E. coli BL21(DE3) into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-20 hours.[12]

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.

3.1.3. Protein Purification

-

Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.

-

Buffer Exchange: Pool the pure fractions and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Storage: Store the purified protein at -80°C.

Extraction and Quantification of Cyclo(Phe-Leu) from Microbial Culture

This protocol is crucial for determining the production levels of Cyclo(Phe-Leu) in a given microorganism.

3.2.1. Sample Preparation and Extraction

-

Culture Supernatant: Grow the microorganism under desired fermentation conditions. Separate the cells from the culture medium by centrifugation (10,000 x g for 20 minutes). Collect the supernatant.

-

Liquid-Liquid Extraction: To the supernatant, add an equal volume of an organic solvent such as ethyl acetate or dichloromethane. Shake vigorously for 10 minutes and allow the phases to separate. Repeat the extraction three times.

-

Drying and Concentration: Pool the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Solid-Phase Extraction (SPE) (Optional): For further purification, the crude extract can be redissolved in a suitable solvent and subjected to SPE using a C18 cartridge. Elute with a stepwise gradient of methanol in water.[5]

3.2.2. HPLC Quantification

-

Sample Preparation: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.

-

Standard Curve: Prepare a series of standard solutions of pure Cyclo(Phe-Leu) of known concentrations.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid or trifluoroacetic acid.

-

Flow Rate: 1 mL/min.

-

Detection: UV detector at a wavelength of 210 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: Inject the standards and the sample extract onto the HPLC system. Identify the Cyclo(Phe-Leu) peak in the sample chromatogram by comparing the retention time with the standard. Construct a standard curve by plotting the peak area versus the concentration of the standards. Use the peak area of Cyclo(Phe-Leu) in the sample to determine its concentration from the standard curve.[13]

3.2.3. LC-MS/MS for Confirmation

For unambiguous identification, especially in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. The parent ion corresponding to the mass of Cyclo(Phe-Leu) ([M+H]+ = 247.14) can be selected and fragmented to produce a characteristic fragmentation pattern, confirming its identity.[7]

Conclusion and Future Perspectives

The biosynthesis of Cyclo(Phe-Leu) in microorganisms is a fascinating example of nature's chemical ingenuity, utilizing both complex NRPS machinery and the elegant tRNA-dependent CDPS pathway. Understanding these pathways is not only of fundamental scientific interest but also holds significant potential for biotechnological applications. Through metabolic engineering of producer strains and optimization of fermentation conditions, it is possible to enhance the production of this valuable bioactive compound.[8] The detailed experimental protocols provided in this guide offer a roadmap for researchers to explore and harness the biosynthetic potential of microorganisms for the production of Cyclo(Phe-Leu) and other promising cyclodipeptides for drug discovery and development. Future research will likely focus on the discovery of novel CDPSs with unique substrate specificities, the engineering of these enzymes to produce novel cyclodipeptides, and the elucidation of the regulatory mechanisms governing their expression.

References

- 1. L-phenylalanine:tRNA ligase of Escherichia coli K10. A rapid kinetic investigation of the catalytic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic Cyclization Catalysts for the Assembly of Peptide and Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic mechanism of phenylalanyl-tRNA synthetase of Escherichia coli K10. Conformational change and tRNAPhe phenylalanylation are concerted - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of fermentation conditions for the production of epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recombinant organisms for production of industrial products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-Phenylalanine: tRNA ligase of Escherichia coli K10. The effect of O replaced by S substitution on substrate and ligand binding properties of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heterologous protein expression in E. coli [protocols.io]

- 12. iba-lifesciences.com [iba-lifesciences.com]

- 13. researchgate.net [researchgate.net]

The Quest for Cyclo(Phe-Leu): A Technical Guide to its Discovery and Isolation from Marine Fungi

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the discovery, isolation, and characterization of the bioactive dipeptide, Cyclo(Phe-Leu), from marine fungal sources. This document outlines the methodologies for fungal fermentation, compound extraction, and purification, and presents key analytical data. Furthermore, it elucidates the potential mechanism of action through relevant signaling pathways.

Introduction

Marine-derived fungi have emerged as a prolific source of novel and biologically active secondary metabolites.[1] Among these are the 2,5-diketopiperazines (DKPs), a class of cyclic dipeptides known for a wide array of pharmacological activities, including cytotoxic, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide focuses on Cyclo(Phe-Leu), a DKP composed of phenylalanine and leucine, which has been isolated from various marine fungi, notably from the genera Aspergillus and Penicillium.[1][3][4] Recent studies have highlighted its potential as a neuroprotective agent, in part through its activity as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] This document provides a technical overview of the processes involved in isolating and characterizing this promising bioactive compound.

Experimental Protocols

Fungal Strain and Fermentation

The isolation of Cyclo(Phe-Leu) begins with the cultivation of a suitable marine fungal strain. Species of Aspergillus, such as Aspergillus flavus isolated from marine jellyfish, have been identified as producers of this compound.[5] Large-scale fermentation is typically required to obtain sufficient quantities of the target metabolite.

Protocol for Fungal Fermentation:

-

Inoculum Preparation: A pure culture of the marine fungus is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA) supplemented with sea salt, for 7-10 days at 25-28°C to allow for sporulation.

-

Seed Culture: A seed culture is prepared by inoculating a liquid medium (e.g., Potato Dextrose Broth with sea salt) with fungal spores or mycelia from the agar plate. The seed culture is incubated for 2-3 days at 25-28°C on a rotary shaker.

-

Large-Scale Fermentation: For large-scale production, a solid-state fermentation approach using a rice medium is commonly employed.

-

Autoclave a substrate of rice and seawater in fermentation flasks.

-

Inoculate the sterilized rice medium with the seed culture.

-

Incubate the flasks under static conditions at room temperature (approximately 25°C) for 3-4 weeks.

-

Extraction and Isolation of Cyclo(Phe-Leu)

Following fermentation, the fungal biomass and rice medium are subjected to a systematic extraction and chromatographic purification process to isolate the target compound.

Protocol for Extraction and Isolation:

-

Extraction:

-

The fermented solid culture is exhaustively extracted with an organic solvent, typically ethyl acetate (EtOAc).

-

The EtOAc extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and EtOAc, to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

The bioactive fraction (often the EtOAc or CH₂Cl₂ fraction) is subjected to multiple rounds of chromatography.

-

Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system, for example, a hexane-EtOAc or CH₂Cl₂-methanol gradient.

-

Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using semi-preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.[7]

-

The following diagram illustrates the general workflow for the isolation of Cyclo(Phe-Leu).

Caption: General workflow for the isolation of Cyclo(Phe-Leu).

Data Presentation

Structural Characterization

The structure of the isolated Cyclo(Phe-Leu) is elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for Cyclo(L-Phe-L-Leu)

| Parameter | Data | Reference |

| Molecular Formula | C₁₅H₂₀N₂O₂ | [8] |

| Molecular Weight | 260.33 g/mol | [8] |

| HRESIMS | m/z 261.1598 [M+H]⁺ (Calculated for C₁₅H₂₁N₂O₂, 261.1603) | [9] |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.38-7.25 (m, 5H, Phe-Ar), 5.92 (s, 1H, NH), 4.32 (dd, 1H), 4.11 (t, 1H), 3.68-3.54 (m, 2H), 2.84 (dd, 1H), 2.36 (dt, 1H), 2.08-1.87 (m, 3H), 0.99 (d, 3H), 0.96 (d, 3H) | [7] |

| ¹³C NMR (CDCl₃, 126 MHz) | δ (ppm): 169.70, 165.05, 135.77, 129.27, 129.17, 127.60, 59.12, 56.31, 45.49, 36.80, 28.33, 24.73, 23.30, 22.51, 21.20 | [5][7] |

Note: NMR chemical shifts can vary slightly depending on the solvent and instrument used.

Bioactivity Data

Cyclo(Phe-Leu) has demonstrated notable biological activities. The following table summarizes some of the reported quantitative data.

Table 2: Bioactivity of Cyclo(Phe-Leu) and Related Compounds

| Bioactivity Assay | Compound | Result | Reference |

| PPAR-γ Activation | Cyclo(L-Pro-L-Phe) | Most potent activator among eight tested DKPs | [5][6] |

| Neuroprotection | Cyclo(L-Pro-L-Phe) | Reduced H₂O₂-induced apoptosis in SH-SY5Y cells | [5][6] |

| Antibacterial Activity | Cyclo(Phe-Pro) | Active against Micrococcus sp., Vibrio sp., S. aureus | [7] |

| Antifungal Activity | Cyclo(L-Pro-L-Phe) | Reported antifungal properties | [5] |

| Cytotoxicity | Various DKPs | IC₅₀ values ranging from µM to sub-µM concentrations against various cancer cell lines | [10] |

Signaling Pathway Visualization

The neuroprotective and anti-inflammatory effects of Cyclo(Phe-Leu) are linked to its interaction with key cellular signaling pathways.

PPAR-γ Activation Pathway

Cyclo(Phe-Leu) acts as a ligand for PPAR-γ, a nuclear receptor that regulates gene expression. Upon activation, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, leading to the transcription of target genes. This activation is also linked to the transrepression of pro-inflammatory transcription factors like NF-κB.[11][12][13]

Caption: Cyclo(Phe-Leu) activates the PPAR-γ pathway.

NF-κB Inhibition Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Cyclo(Phe-Leu), through mechanisms that may include PPAR-γ activation, can inhibit the activation and nuclear translocation of NF-κB, thereby suppressing the inflammatory response.[5][14][15]

Caption: Cyclo(Phe-Leu) inhibits the NF-κB signaling pathway.

Conclusion

Cyclo(Phe-Leu) represents a compelling example of the rich chemical diversity and therapeutic potential of metabolites from marine fungi. The methodologies outlined in this guide provide a framework for the successful isolation and characterization of this and other bioactive diketopiperazines. The elucidation of its modulatory effects on key signaling pathways like PPAR-γ and NF-κB underscores its promise as a lead compound for the development of novel therapeutics, particularly for neurodegenerative and inflammatory disorders. Further research into its precise mechanisms of action and structure-activity relationships is warranted to fully realize its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cyclo(L-leucyl-L-phenylalanyl) | C15H20N2O2 | CID 7076347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. narraj.org [narraj.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 13. Constitutive activation of peroxisome proliferator-activated receptor-gamma suppresses pro-inflammatory adhesion molecules in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Cyclo(Phe-Leu): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Phe-Leu), a cyclic dipeptide composed of phenylalanine and leucine, is a naturally occurring molecule with emerging interest in various scientific fields, including drug discovery and materials science. Its rigid cyclic structure confers enhanced stability compared to its linear counterparts. This technical guide provides a comprehensive overview of the known physicochemical properties of Cyclo(Phe-Leu), including its molecular characteristics, solubility, and lipophilicity. Detailed experimental protocols for the determination of these key parameters are provided to facilitate further research and development. Additionally, this guide illustrates a relevant biological pathway associated with a structurally similar cyclic dipeptide, offering insights into the potential roles of Cyclo(Phe-Leu) in cell signaling.

Core Physicochemical Properties

The physicochemical properties of Cyclo(Phe-Leu) are fundamental to understanding its behavior in biological and chemical systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Molecular and Physical Characteristics

Cyclo(Phe-Leu) is a white, crystalline powder. A summary of its key molecular and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 260.33 g/mol | --INVALID-LINK--[1] |

| Appearance | White powder | --INVALID-LINK--[2] |

| Melting Point | Not experimentally determined for Cyclo(Phe-Leu). The related compound, Cyclo(L-Phe-L-Pro), has a melting point of 146-148 °C. | --INVALID-LINK--[3] |

Solubility

The solubility of a compound is a critical factor in its biological activity and formulation. Cyclo(Phe-Leu) is sparingly soluble in aqueous solutions and more soluble in organic solvents. Quantitative solubility data is limited, but available information is summarized in Table 2.

| Solvent | Solubility | Source |

| Water | >36.6 µg/mL (for the related compound Cyclo(L-Phe-L-Pro)) | --INVALID-LINK--[3] |

| DMSO | 4.6 mg/mL (17.67 mM) | --INVALID-LINK--[4] |

| Ethanol | Soluble | --INVALID-LINK--[5] |

| Methanol | Soluble | --INVALID-LINK--[5] |

| DMF | Soluble | --INVALID-LINK--[5] |

Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ability to cross biological membranes. The experimental logP of Cyclo(Phe-Leu) has not been reported; however, a computed value is available (Table 3).

| Parameter | Value | Method | Source |

| XLogP3-AA | 2.4 | Computed | --INVALID-LINK--[1] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of cyclic dipeptides like Cyclo(Phe-Leu).

Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property indicating its purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered Cyclo(Phe-Leu) is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially to approach the approximate melting point.

-

The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

-

-

Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Determination of Solubility

This protocol describes a method for quantifying the solubility of Cyclo(Phe-Leu) in various solvents.

Methodology:

-

Sample Preparation: An excess amount of Cyclo(Phe-Leu) is added to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The saturated solution is filtered through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: The concentration of Cyclo(Phe-Leu) in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

An HPLC method for the analysis of similar cyclic dipeptides has been described using a C18 column with a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.[6]

-

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of LogP (Lipophilicity)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common method for its determination is through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Methodology:

-

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using a series of standard compounds with known logP values.

-

Instrumentation: An HPLC system equipped with a C18 column and a UV detector.

-

Procedure:

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with varying compositions to modulate retention.

-

Calibration: A set of standard compounds with a range of known logP values is injected, and their retention times are recorded. A linear regression of log k' (capacity factor) versus logP is performed to generate a calibration curve. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time of the column.

-

Sample Analysis: Cyclo(Phe-Leu) is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

-

LogP Calculation: The retention time of Cyclo(Phe-Leu) is used to calculate its log k', and its logP value is then determined from the calibration curve.

-

Biological Activity and Signaling Pathways

While the specific signaling pathways involving Cyclo(Phe-Leu) are not yet fully elucidated, research on structurally similar cyclic dipeptides provides valuable insights into its potential biological roles. For instance, the closely related compound, Cyclo(L-Phe-L-Pro), has been identified as a quorum-sensing molecule in the pathogenic bacterium Vibrio vulnificus.

Quorum Sensing in Vibrio vulnificus

Cyclo(L-Phe-L-Pro) acts as a signaling molecule that regulates gene expression in V. vulnificus in a density-dependent manner. This process, known as quorum sensing, allows bacteria to coordinate their behavior. The signaling pathway is initiated by the accumulation of Cyclo(L-Phe-L-Pro) at high cell densities, which then influences the ToxR regulatory system.

Caption: Quorum sensing pathway in Vibrio vulnificus mediated by Cyclo(Phe-Pro).

Biosynthesis of Cyclo(L-Phe-L-Pro)

The biosynthesis of cyclic dipeptides like Cyclo(L-Phe-L-Pro) in microorganisms such as Streptomyces sp. is often carried out by non-ribosomal peptide synthetases (NRPSs). This enzymatic machinery provides a template for the assembly of the constituent amino acids.

Caption: General workflow for the biosynthesis of Cyclo(L-Phe-L-Pro) by NRPS.

Conclusion

This technical guide has summarized the currently available physicochemical data for Cyclo(Phe-Leu) and provided detailed experimental protocols for the determination of its key properties. While some experimental values are yet to be reported, the provided information serves as a valuable resource for researchers and professionals in drug development. The exploration of the biological activities of related cyclic dipeptides, such as the role of Cyclo(L-Phe-L-Pro) in bacterial quorum sensing, opens avenues for investigating the potential therapeutic applications of Cyclo(Phe-Leu). Further research is warranted to fully characterize its physicochemical properties and elucidate its biological functions.

References

- 1. cyclo(L-leucyl-L-phenylalanyl) | C15H20N2O2 | CID 7076347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Cyclo(Phe-Leu): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular and Spectroscopic Overview

Cyclo(Phe-Leu) is a 2,5-diketopiperazine with the molecular formula C15H20N2O2 and a molecular weight of approximately 260.33 g/mol [1][2]. Its structure consists of a central diketopiperazine ring formed by the cyclization of phenylalanine and leucine residues. The characterization of Cyclo(Phe-Leu) relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of Cyclo(Phe-Leu). Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to identify the different chemical environments of the atoms within the molecule.

Representative ¹H NMR Data

The following table summarizes the expected ¹H NMR chemical shifts for the constituent amino acid residues within a cyclic dipeptide structure, based on data from analogous compounds. The exact chemical shifts for Cyclo(Phe-Leu) may vary slightly.

| Assignment | Cyclo(L-Phe-L-Pro) δ (ppm) | Cyclo(L-Leu-L-Pro) δ (ppm) | Expected for Cyclo(Phe-Leu) |

| Phenyl H (ortho, meta, para) | 7.38-7.25 | - | ~7.2-7.4 |

| NH | 5.92 (s) | 6.93 (s) | ~6.0-7.0 (broad singlet) |

| Phe α-H | 4.32 (dd) | - | ~4.3 |

| Leu α-H | - | 4.10 (dd) | ~4.1 |

| Phe β-CH₂ | 3.65 (m), 2.84 (dd) | - | ~2.8-3.7 |

| Leu β-CH₂ | - | 1.95-1.57 (m) | ~1.6-2.0 |

| Leu γ-CH | - | 2.44-2.36 (m) | ~2.4 |

| Leu δ-CH₃ | - | 0.97 (dd) | ~0.9-1.0 |

Data for Cyclo(L-Phe-L-Pro) and Cyclo(L-Leu-L-Pro) are from a study conducted in CDCl₃ at 500 MHz.

Representative ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The table below shows representative chemical shifts for the carbon atoms in the phenylalanine and leucine residues within a cyclic dipeptide framework.

| Assignment | Cyclo(L-Phe-L-Pro) δ (ppm) | Cyclo(L-Leu-L-Pro) δ (ppm) | Expected for Cyclo(Phe-Leu) |

| C=O (Phe) | 165.05 | - | ~165-170 |

| C=O (Leu) | - | 166.45 | ~166-171 |

| Phenyl C (quaternary) | 135.77 | - | ~135 |

| Phenyl C (CH) | 129.27, 129.17, 127.60 | - | ~127-130 |

| Phe α-C | 56.31 | - | ~56 |

| Leu α-C | - | 56.25 | ~56 |

| Phe β-C | 36.80 | - | ~37 |

| Leu β-C | - | 42.50 | ~42 |

| Leu γ-C | - | 24.43 | ~24 |

| Leu δ-C | - | 23.04, 22.20 | ~22-23 |

Data for Cyclo(L-Phe-L-Pro) and Cyclo(L-Leu-L-Pro) are from a study conducted in CDCl₃ at 126 MHz.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of Cyclo(Phe-Leu) and to obtain information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

| Parameter | Value |

| Molecular Formula | C₁₅H₂₀N₂O₂ |

| Calculated m/z ([M+H]⁺) | 261.1598 |

| Observed m/z ([M+H]⁺) | Typically within 5 ppm of calculated |

The calculated m/z is for the protonated molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of cyclic dipeptides like Cyclo(Phe-Leu).

NMR Spectroscopy

-

Instrumentation : One- and two-dimensional NMR spectra can be recorded on a 500 MHz or 600 MHz NMR spectrometer.

-

Sample Preparation : Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Reference : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

-

Data Acquisition : Standard pulse programs are used to acquire ¹H and ¹³C spectra.

Mass Spectrometry

-

Instrumentation : High-resolution mass spectra can be obtained using a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode : Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Data Analysis : The acquired mass spectrum is analyzed to determine the accurate mass of the parent ion and its fragmentation pattern.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a cyclic dipeptide such as Cyclo(Phe-Leu).

Caption: Workflow for the synthesis and spectroscopic characterization of Cyclo(Phe-Leu).

References

The Multifaceted Biological Activities of Cyclo(Phe-Leu) and Related Cyclic Dipeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring or synthetic compounds formed from the condensation of two amino acids. Their constrained cyclic structure confers remarkable stability against proteolysis and a defined conformation, making them attractive scaffolds for drug discovery. Among these, Cyclo(Phe-Leu) has emerged as a compound of significant interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activities of Cyclo(Phe-Leu) and related CDPs, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Overview of Biological Activities

Cyclic dipeptides, including Cyclo(Phe-Leu), exhibit a broad spectrum of biological activities, positioning them as promising candidates for therapeutic development in various fields. These activities include:

-

Antimicrobial Activity: CDPs have demonstrated efficacy against a range of pathogenic bacteria and fungi.

-

Antitumor Activity: Several studies have highlighted the potential of CDPs to inhibit the growth of cancer cells and induce apoptosis.

-

Neuroprotective Effects: Certain CDPs, including those structurally similar to Cyclo(Phe-Leu), have shown the ability to protect neuronal cells from oxidative stress and other insults.

-

Quorum Sensing Inhibition: CDPs can interfere with bacterial cell-to-cell communication (quorum sensing), a key mechanism in virulence and biofilm formation.

-

Antiviral Activity: There is emerging evidence for the antiviral properties of some cyclic dipeptides.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of Cyclo(Phe-Leu) and other relevant cyclic dipeptides.

Table 1: Anticancer Activity of Cyclic Dipeptides

| Cyclic Dipeptide | Cancer Cell Line | Assay | Activity Metric | Value | Reference |

| Cyclo(L-Phe-L-Pro) | HT-29 (Colon) | SRB | % Growth | ~40% at 10mM | |

| Cyclo(L-Phe-L-Pro) | MCF-7 (Breast) | SRB | % Growth | ~30% at 10mM | |

| Cyclo(L-Phe-L-Pro) | HeLa (Cervical) | SRB | % Growth | ~50% at 10mM | |

| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | Melanoma (DMBC29) | MTT | IC50 | ~10 µM | |

| Cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) | Melanoma (DMBC29) | MTT | IC50 | ~40 µM |

Table 2: Antimicrobial Activity of Cyclic Dipeptides

| Cyclic Dipeptide | Microorganism | Assay | Activity Metric | Value (µg/mL) | Reference |

| Cyclo(L-Leu-L-Phe) | Staphylococcus aureus | Broth Dilution | MIC | 25 | |

| Cyclo(L-Leu-D-Phe) | Staphylococcus aureus | Broth Dilution | MIC | 25 | |

| Cyclo(D-Leu-L-Phe) | Staphylococcus aureus | Broth Dilution | MIC | 12.5 | |

| Cyclo(D-Phe-L-Phe) | Staphylococcus aureus | Broth Dilution | MIC | 25 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of cyclic dipeptides.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HT-29, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Cyclic dipeptide stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cyclic dipeptide in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity: Kirby-Bauer Disk Diffusion Assay

This method tests the susceptibility of bacteria to antimicrobials. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the target bacterium. The diffusion of the compound into the agar creates a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will appear around the disk.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton agar plates

-

Sterile paper disks

-

Cyclic dipeptide solution of known concentration

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile broth to match the turbidity of a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the cyclic dipeptide onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Neuroprotective Activity Assay using SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂).

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete cell culture medium

-

Cyclic dipeptide stock solution

-

Hydrogen peroxide (H₂O₂) solution

-

MTT assay reagents (as described in 3.1)

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to differentiate into a more neuron-like phenotype if required by the specific protocol.

-

Pre-treatment: Treat the cells with various concentrations of the cyclic dipeptide for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100-200 µM) for a defined duration (e.g., 24 hours). Include a control group treated with H₂O₂ only and an untreated control group.

-

Assessment of Cell Viability: Following the H₂O₂ treatment, assess cell viability using the MTT assay as described in section 3.1.

-

Data Analysis: Compare the viability of cells pre-treated with the cyclic dipeptide to the viability of cells treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.

Signaling Pathways and Mechanisms of Action

The biological activities of cyclic dipeptides are mediated through their interaction with various cellular targets and modulation of specific signaling pathways.

Quorum Sensing Inhibition

Cyclic dipeptides can interfere with bacterial quorum sensing, a communication system that regulates virulence factor production and biofilm formation. For instance, in Gram-negative bacteria like Pseudomonas aeruginosa, quorum sensing is often mediated by N-acyl homoserine lactone (AHL) signaling molecules.

Caption: Quorum sensing inhibition by Cyclo(Phe-Leu).

The diagram illustrates how N-acyl homoserine lactone (AHL) signals bind to LuxR-type receptors, leading to the activation of virulence genes. Cyclic dipeptides like Cyclo(Phe-Leu) can act as antagonists, binding to the receptor and preventing the AHL from initiating the signaling cascade.

Neuroprotection via Antioxidant Pathways

Cyclo(Phe-Leu) and related compounds may exert neuroprotective effects by modulating intracellular signaling pathways involved in the response to oxidative stress. One such pathway involves the transcription factor Nrf2, a master regulator of the antioxidant response.

Caption: Neuroprotective mechanism of Cyclo(Phe-Leu).

This pathway shows that under oxidative stress, the Nrf2 transcription factor dissociates from its inhibitor Keap1, translocates to the nucleus, and activates the transcription of antioxidant enzymes. Cyclo(Phe-Leu) may enhance this protective response, leading to increased neuronal survival.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a general workflow for the initial screening and characterization of the biological activities of a cyclic dipeptide like Cyclo(Phe-Leu).

Caption: Workflow for screening biological activities.

This workflow illustrates a systematic approach to evaluating the therapeutic potential of a cyclic dipeptide, starting from initial screening in various biological assays to more in-depth mechanistic studies for promising candidates.

Conclusion

Cyclo(Phe-Leu) and other cyclic dipeptides represent a versatile and promising class of molecules with a wide array of biological activities. Their inherent stability and conformational rigidity make them excellent starting points for the development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the potential of these fascinating compounds. Further research is warranted to fully elucidate their mechanisms of action and to optimize their structures for enhanced potency and selectivity.

Mechanism of action of Cyclo(Phe-Leu) as an antimicrobial agent.

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Cyclo(Phe-Leu)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Phe-Leu), a cyclic dipeptide, has emerged as a significant antimicrobial agent with a nuanced mechanism of action that diverges from traditional bactericidal or bacteriostatic compounds. This technical guide delineates the primary mode of action of Cyclo(Phe-Leu), focusing on its role as a quorum sensing inhibitor. We provide a comprehensive overview of its effects on bacterial communication, biofilm formation, and virulence gene expression. This document summarizes key quantitative data on its antimicrobial activity, details the experimental protocols for its evaluation, and presents visual diagrams of the involved signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds produced by a wide range of organisms, including bacteria, fungi, and plants. They are recognized for their diverse biological activities, which include antimicrobial, antifungal, and antiviral properties. Cyclo(Phe-Leu) is a CDP composed of phenylalanine and leucine residues. Its antimicrobial activity is of particular interest due to its non-classical mechanism, which primarily involves the disruption of bacterial cell-to-cell communication, a process known as quorum sensing (QS). This mode of action makes it a promising candidate for anti-virulence therapies that are less likely to induce drug resistance compared to traditional antibiotics.

Core Mechanism of Action: Quorum Sensing Inhibition

The predominant antimicrobial mechanism of Cyclo(Phe-Leu) is the inhibition of quorum sensing, particularly in Gram-positive bacteria such as Staphylococcus aureus.

The Accessory Gene Regulator (Agr) System in Staphylococcus aureus

The Agr system is a global regulator of virulence in S. aureus. It is a cell-density dependent signaling pathway that controls the expression of a wide array of virulence factors and biofilm formation. The key components of the Agr system are:

-

AgrD: A precursor peptide that is processed and secreted as an autoinducing peptide (AIP).

-

AgrB: A transmembrane protein that processes and exports AIP.

-

AgrC: A transmembrane receptor histidine kinase that detects extracellular AIP.

-

AgrA: A response regulator that is phosphorylated by activated AgrC.

-

RNAIII: The primary effector molecule of the Agr system, a regulatory RNA that upregulates the expression of secreted virulence factors and downregulates surface-associated proteins.

Inhibition of the Agr System by Cyclo(Phe-Leu)

Cyclo(Phe-Leu), due to its structural similarity to the native AIP, is hypothesized to act as a competitive antagonist of the AgrC receptor. By binding to AgrC, it prevents the binding of the native AIP, thereby inhibiting the downstream phosphorylation cascade and the subsequent activation of AgrA. This leads to the downregulation of RNAIII and the suppression of virulence factor production and biofilm formation. This non-bactericidal approach disarms the bacteria without killing them, thus exerting less selective pressure for the development of resistance.

Signaling Pathway: Inhibition of the Agr System in S. aureus

Caption: Inhibition of the S. aureus Agr quorum sensing system by Cyclo(Phe-Leu).

Antimicrobial Activity: Quantitative Data

The antimicrobial efficacy of Cyclo(Phe-Leu) and related cyclic dipeptides has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The following tables summarize the available data.

Table 1: MIC Values for Cyclo(Phe-Leu) Stereoisomers against Staphylococcus aureus [1][2]

| Compound | Microorganism | MIC (µg/mL) |

| cyclo(L-Leu-L-Phe) | Staphylococcus aureus | 25 |

| cyclo(L-Leu-D-Phe) | Staphylococcus aureus | 25 |

| cyclo(D-Phe-L-Phe) | Staphylococcus aureus | 25 |

| cyclo(D-Leu-L-Phe) | Staphylococcus aureus | 12.5 |

Table 2: Comparative MIC Values for Related Cyclic Dipeptides [3]

| Compound | Microorganism | MIC (mg/L) |

| cyclo(L-Phe-L-Pro) | Escherichia coli | 0.25 - 0.5 |

| Staphylococcus aureus | 0.25 - 0.5 | |

| Micrococcus luteus | 0.25 - 0.5 | |

| Candida albicans | 0.25 - 0.5 | |

| Cryptococcus neoformans | 0.25 - 0.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial and anti-quorum sensing properties of Cyclo(Phe-Leu).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Cyclo(Phe-Leu) stock solution

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a serial two-fold dilution of Cyclo(Phe-Leu) in the broth medium in the wells of a 96-well plate.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of Cyclo(Phe-Leu) at which no visible growth (turbidity) is observed.

Biofilm Inhibition Assay (Crystal Violet Staining)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

Cyclo(Phe-Leu)

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid or 95% ethanol

-

Plate reader

Procedure:

-

Grow the bacterial culture overnight in TSB.

-

Dilute the overnight culture 1:100 in fresh TSB supplemented with glucose.

-

Add 100 µL of the diluted culture to the wells of a 96-well plate.

-

Add 100 µL of Cyclo(Phe-Leu) at various concentrations to the wells. Include a no-compound control.

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

After incubation, gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).

-

Fix the biofilms by air-drying the plate.

-

Stain the biofilms by adding 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells gently with water until the control wells are colorless.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

-

Measure the absorbance at 590 nm using a plate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.

Gene Expression Analysis (Quantitative Real-Time PCR - RT-qPCR)

This protocol measures the change in the expression of target genes (e.g., agrA, icaA) in response to treatment with Cyclo(Phe-Leu).

Materials:

-

Bacterial culture treated with and without Cyclo(Phe-Leu)

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit for cDNA synthesis

-

qPCR instrument

-

SYBR Green or TaqMan probes

-

Primers for target and reference genes (e.g., 16S rRNA)

Procedure:

-

RNA Extraction: Grow bacteria to mid-log phase and treat with a sub-inhibitory concentration of Cyclo(Phe-Leu) for a defined period. Harvest the cells and extract total RNA using a commercial kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.

-

qPCR: Perform qPCR using the synthesized cDNA as a template, specific primers for the target and reference genes, and a qPCR master mix (e.g., containing SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of a stable reference gene. A decrease in the relative expression of virulence-related genes in the treated sample compared to the control indicates the inhibitory effect of Cyclo(Phe-Leu).

Experimental Workflow: Antimicrobial and Anti-Quorum Sensing Activity Screening

References

- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 3. researchgate.net [researchgate.net]

Cyclo(Phe-Leu): A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Phe-Leu), a cyclic dipeptide composed of phenylalanine and leucine, has emerged as a molecule of significant interest in the field of therapeutic research. Cyclic dipeptides, also known as 2,5-diketopiperazines, represent a diverse class of natural and synthetic compounds with a broad spectrum of biological activities. Their rigidified backbone structure, compared to their linear counterparts, often results in enhanced stability, bioavailability, and receptor-binding affinity, making them attractive scaffolds for drug discovery. This technical guide provides an in-depth review of the current state of knowledge regarding the therapeutic potential of Cyclo(Phe-Leu), with a focus on its antimicrobial, anticancer, neuroprotective, and antiviral properties. We present a compilation of the available quantitative data, detailed experimental methodologies, and an exploration of the potential signaling pathways involved in its mechanism of action.

Antimicrobial Activity

The most well-documented therapeutic potential of Cyclo(Phe-Leu) and its stereoisomers lies in their antimicrobial activity, particularly against Gram-positive bacteria.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

A key study by Rosetti et al. in 2022 investigated the antimicrobial activity of different stereoisomers of cyclo(Leu-Phe) against Staphylococcus aureus. The reported Minimum Inhibitory Concentration (MIC) values are summarized in the table below.

| Compound | Target Organism | MIC (µg/mL) | [1] |

| cyclo(L-Leu-L-Phe) | Staphylococcus aureus | 25 | [1] |

| cyclo(L-Leu-D-Phe) | Staphylococcus aureus | 25 | [1] |

| cyclo(D-Leu-L-Phe) | Staphylococcus aureus | 12.5 | [1] |

| cyclo(D-Phe-L-Phe) | Staphylococcus aureus | 25 | [1] |

These findings highlight the stereochemistry-dependent nature of the antibacterial activity, with the cyclo(D-Leu-L-Phe) isomer demonstrating the most potent effect.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) of Cyclo(Phe-Leu) stereoisomers against Staphylococcus aureus was determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

-

Bacterial Strain: Staphylococcus aureus (specific strain as reported in the original study).

-

Inoculum Preparation: A suspension of the bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) and its concentration is adjusted to a standardized level, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: A stock solution of each Cyclo(Phe-Leu) stereoisomer is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.

-

Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of the test compounds. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as detected by the naked eye.

Signaling Pathways in Antimicrobial Action

While the precise molecular mechanisms of Cyclo(Phe-Leu) are still under investigation, studies on related cyclic dipeptides suggest two primary modes of action: disruption of bacterial cell membranes and interference with quorum sensing.

Quorum Sensing Inhibition

Cyclic dipeptides have been shown to modulate quorum sensing, a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence. A plausible mechanism for Cyclo(Phe-Leu) involves the inhibition of the accessory gene regulator (agr) system in Staphylococcus aureus.

Caption: Proposed mechanism of quorum sensing inhibition by Cyclo(Phe-Leu) in S. aureus.

Anticancer Activity

While several studies have reported the anticancer properties of various cyclic dipeptides, specific quantitative data for Cyclo(Phe-Leu) is limited in the currently available literature. Research has often focused on more complex cyclic peptides containing the Phe-Leu motif.

Quantitative Data

No definitive IC50 values for Cyclo(Phe-Leu) against specific cancer cell lines have been identified in the reviewed literature.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Should Cyclo(Phe-Leu) be screened for anticancer activity, a standard method to determine its cytotoxic effect is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) would be cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Cyclo(Phe-Leu) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Potential Signaling Pathways

The anticancer mechanisms of cyclic dipeptides are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The specific pathways affected by Cyclo(Phe-Leu) remain to be elucidated.

Neuroprotective Potential

The potential of cyclic dipeptides to exert neuroprotective effects is an area of growing interest. Their ability to cross the blood-brain barrier makes them promising candidates for neurological disorders.

Quantitative Data

Currently, there is a lack of specific quantitative data (e.g., EC50 values for neuroprotection) for Cyclo(Phe-Leu).

Experimental Protocols

Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neurodegenerative diseases and screen for neuroprotective compounds.

-

Cell Culture and Differentiation: SH-SY5Y cells are cultured and can be differentiated into a more neuron-like phenotype using agents like retinoic acid.

-

Induction of Neurotoxicity: Neuronal cell death is induced by exposing the cells to a neurotoxin, such as hydrogen peroxide (H2O2) to mimic oxidative stress, or 6-hydroxydopamine (6-OHDA) to model Parkinson's disease.

-

Compound Treatment: Cells are pre-treated with different concentrations of Cyclo(Phe-Leu) for a certain period before the addition of the neurotoxin.

-

Assessment of Cell Viability: Cell viability is measured using methods like the MTT assay or by quantifying the release of lactate dehydrogenase (LDH), an indicator of cell damage.

-

Mechanistic Studies: Further experiments can be conducted to investigate the underlying mechanisms, such as measuring reactive oxygen species (ROS) levels, assessing mitochondrial membrane potential, and analyzing the expression of apoptotic and anti-apoptotic proteins.

Potential Signaling Pathways

The neuroprotective effects of some cyclic dipeptides have been linked to the modulation of inflammatory and apoptotic pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival and represents a potential target for Cyclo(Phe-Leu).

Caption: Hypothetical neuroprotective mechanism of Cyclo(Phe-Leu) via inhibition of the NF-κB pathway.

Antiviral Activity